2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Henryoside is primarily isolated from natural sources, particularly from the herbs of Alangium chinense . The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain a pure product .
Industrial Production Methods: While detailed industrial production methods for Henryoside are not extensively documented, the general approach involves large-scale extraction from plant sources, followed by purification and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Henryoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Henryoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Henryoside.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Henryoside has a wide range of applications in scientific research, including:
Mechanism of Action
Henryoside exerts its effects primarily through its interaction with specific molecular targets and pathways. It is known to exhibit spasmolytic properties by relaxing smooth muscle tissues, likely through the inhibition of calcium influx or modulation of calcium channels . Its uterotonic effects are thought to be mediated by stimulating uterine contractions, possibly through the activation of specific receptors or signaling pathways .
Comparison with Similar Compounds
Henryoside can be compared with other glycosides, particularly those isolated from similar plant sources. Some similar compounds include:
Plicatumoside A: Another glycoside isolated from Viburnum plicatum, with similar structural features but distinct biological activities.
Neomedioresinol 4,4′-di-O-β-D-glucopyranoside: A glycoside with comparable structural elements but different pharmacological properties.
Henryoside stands out due to its unique combination of spasmolytic and uterotonic properties, which are not commonly found together in other glycosides .
Properties
IUPAC Name |
[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRYVYZZQIPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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